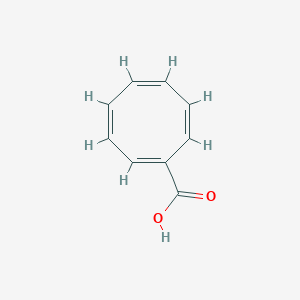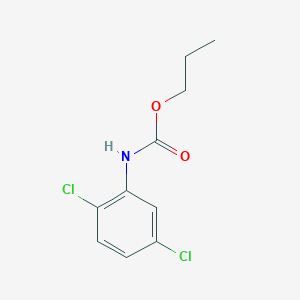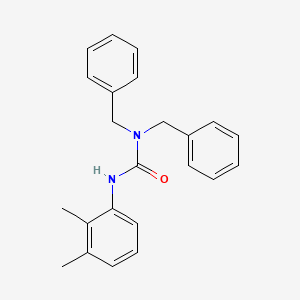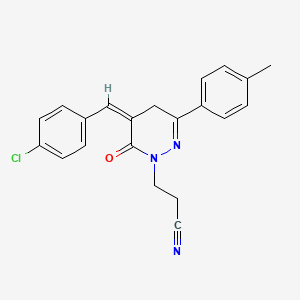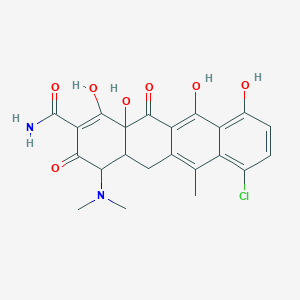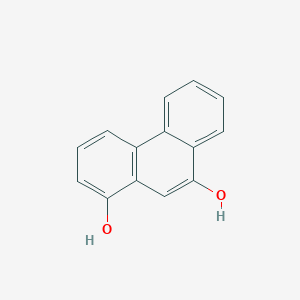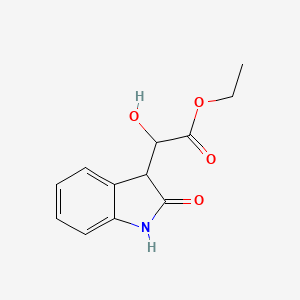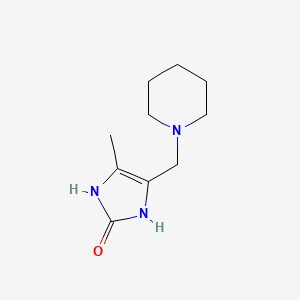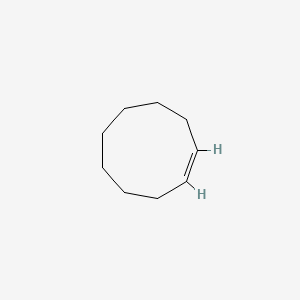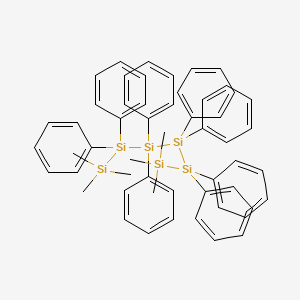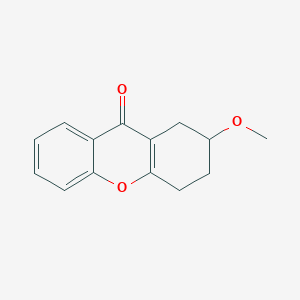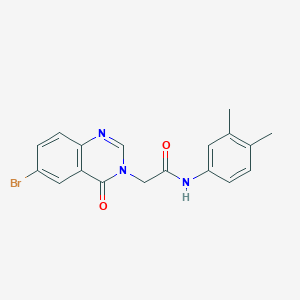
2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethylphenyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethylphenyl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with formamide or its derivatives under acidic or basic conditions.
Bromination: The quinazolinone core is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Acetamide Formation: The brominated quinazolinone is reacted with 3,4-dimethylaniline and acetic anhydride to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of hydroxylated or carboxylated derivatives.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting the oxo group to a hydroxyl group.
Substitution: The bromine atom in the quinazolinone core can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and a suitable solvent like dimethyl sulfoxide (DMSO) or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted quinazolinones.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Studying its effects on various biological pathways and its potential as a tool for probing cellular processes.
Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer, inflammation, and infections.
Industry: Exploring its use in the development of new materials, catalysts, or other industrial applications.
Mecanismo De Acción
The mechanism of action of 2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethylphenyl)acetamide would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with various enzymes, receptors, and other proteins, modulating their activity and leading to the observed biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Oxoquinazolin-3(4H)-yl)-N-phenylacetamide: Lacks the bromine and dimethyl groups, which may affect its biological activity and properties.
2-(6-Chloro-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethylphenyl)acetamide: Similar structure but with a chlorine atom instead of bromine, which could lead to different reactivity and biological effects.
2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-methylphenyl)acetamide: Similar structure but with a single methyl group, potentially altering its properties.
Uniqueness
The presence of the bromine atom and the 3,4-dimethylphenyl group in 2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethylphenyl)acetamide may confer unique reactivity and biological activity compared to other similar compounds. These structural features could influence its interactions with biological targets and its overall pharmacokinetic and pharmacodynamic properties.
Propiedades
Número CAS |
853318-83-9 |
|---|---|
Fórmula molecular |
C18H16BrN3O2 |
Peso molecular |
386.2 g/mol |
Nombre IUPAC |
2-(6-bromo-4-oxoquinazolin-3-yl)-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C18H16BrN3O2/c1-11-3-5-14(7-12(11)2)21-17(23)9-22-10-20-16-6-4-13(19)8-15(16)18(22)24/h3-8,10H,9H2,1-2H3,(H,21,23) |
Clave InChI |
MXDHKUYNVGEYFX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11951027.png)
